molecular formula C9H9NS B1677667 Phenethyl isothiocyanate CAS No. 2257-09-2

Phenethyl isothiocyanate

Cat. No. B1677667
CAS RN: 2257-09-2
M. Wt: 163.24 g/mol
InChI Key: IZJDOKYDEWTZSO-UHFFFAOYSA-N
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Description

Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate whose precursor, gluconasturtiin, is found in some cruciferous vegetables . It has been studied for its potential for chemoprevention of cancers . The IUPAC name for PEITC is (2-Isothiocyanatoethyl)benzene .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular formula of PEITC is C9H9NS . It is an aromatic compound and contains a benzene ring .


Chemical Reactions Analysis

Isothiocyanates are the highly reactive organo-sulphur phytochemicals and are product of hydrolysis of glucosinolates which are present mainly in the cruciferous vegetables . These compounds due to their unique chemical reactivity possess anti-cancer, anti-inflammatory, and neuroprotective properties .


Physical And Chemical Properties Analysis

PEITC is a small molecular compound with the structure of –N=C=S . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

Anticancer Potential in Cervical Cancer

Phenethyl isothiocyanate (PEITC), derived from cruciferous plants, has been studied for its anticancer potential. Research has shown that PEITC can induce apoptosis in cervical cancer cells. It works by increasing the production of intracellular reactive oxygen species (ROS) and activating caspase-3, a crucial enzyme in the apoptotic pathway. This suggests PEITC’s potential as a therapeutic agent against cervical cancer (Shoaib et al., 2021).

Isothiocyanates in Inflammation and Immune Response

Isothiocyanates, including PEITC, have been identified as significant inhibitors of inflammatory cytokines. A study highlighted the direct modification of the cytokine macrophage migration inhibitory factor (MIF) by PEITC, resulting in altered protein conformation and function. This interaction could contribute to the anti-inflammatory and potential anticancer properties of PEITC (Brown et al., 2009).

Impact on Breast Cancer and Normal Mammary Cells

PEITC has been shown to influence gene expression in breast cancer and normal mammary epithelial cells. The compound altered the expression of estrogen receptor-related genes and genes associated with apoptosis and cell cycle. Notably, PEITC upregulated the pro-apoptotic gene BAD and the estrogen receptor beta gene in normal mammary cells, suggesting a protective effect against breast cancer (Telang et al., 2009).

Inhibition of Gastric Cancer Cell Growth

PEITC has demonstrated efficacy in inhibiting the growth of gastric cancer cells. The compound disrupts microtubules, leading to apoptosis in these cells. This finding underscores the potential of PEITC as a chemopreventive agent against gastric cancer (Øverby et al., 2014).

Effects on Human Prostate Cancer

PEITC's impact on prostate cancer has been studied using tumor xenografts in mice. Dietary PEITC supplementation slowed tumor growth and induced alterations in gene expression related to inflammation and the extracellular matrix. These transcriptomic changes provide insights into the molecular mechanisms underlying PEITC's cancer preventive effects (Li et al., 2013).

Safety And Hazards

PEITC is considered to be harmful if swallowed, in contact with skin or if inhaled . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-isothiocyanatoethylbenzene
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InChI

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
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InChI Key

IZJDOKYDEWTZSO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NS
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DSSTOX Substance ID

DTXSID5021120
Record name (2-Isothiocyanatoethyl)benzene
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Molecular Weight

163.24 g/mol
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Physical Description

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Nearly Colourless liquid; Strong green irritating aroma
Record name Phenethyl isothiocyanate
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Boiling Point

139.00 to 140.00 °C. @ 11.00 mm Hg
Record name 1-Isothiocyanato-2-phenylethane
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Solubility

110 mg/L @ 20 °C (exp), Insoluble in water; Soluble in triacetin and heptane, Soluble (in ethanol)
Record name 1-Isothiocyanato-2-phenylethane
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Density

1.087-1.097
Record name Phenethyl isothiocyanate
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Vapor Pressure

0.01 [mmHg]
Record name Phenethyl isothiocyanate
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Product Name

Phenethyl isothiocyanate

CAS RN

2257-09-2
Record name Phenethyl isothiocyanate
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Record name Benzene, (2-isothiocyanatoethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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